![molecular formula C15H23NO3 B184684 Parethoxycaine CAS No. 94-23-5](/img/structure/B184684.png)
Parethoxycaine
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Overview
Description
Parethoxycaine is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine and has been found to have a similar mechanism of action. Parethoxycaine has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
Scientific Research Applications
Micelle Formation and Efficiency
- Parethoxycaine, specifically 4-alkoxybenzoic-diethylaminoethylester-HCl, demonstrates the "cut-off" effect in therapeutic substances, where higher homologues show reduced efficiency due to micellisation and aggregation in aqueous solutions. This affects the diffusion of higher homologues on pain receptors, reducing their efficiency. Addition of urea can alter this effect (Eckert & Wachtel, 1983).
Ethnopharmacological Trends
- While not directly focusing on parethoxycaine, studies in ethnopharmacology, where plants and plant extracts are used for treating diseases, provide a broader context for understanding how compounds like parethoxycaine may be approached in traditional and modern medicinal practices. This field emphasizes the importance of natural product prototypes in drug development (Gilani & Atta-ur-rahman, 2005).
Cytochrome P4502D6 and Metabolism
- Cytochrome P4502D6 plays a significant role in the metabolism of paroxetine, a compound related to parethoxycaine. Understanding the metabolic pathways of similar compounds can provide insights into the metabolic behavior of parethoxycaine in human liver microsomes (Bloomer et al., 1992).
Comparative Studies with Other Drugs
- Comparative studies of paroxetine (related to parethoxycaine) with other drugs like imipramine and placebo in treating depression can offer insights into how parethoxycaine might perform in similar clinical scenarios. These studies emphasize the importance of evaluating new compounds against existing treatments (Feighner & Boyer, 1989).
properties
CAS RN |
94-23-5 |
---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
Other CAS RN |
94-23-5 |
solubility |
0.00 M |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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